Platinum hydroxide

PEM Fuel Cells Electrocatalysis Durability

Halide poisoning from conventional Pt precursors and surface oxide degradation limit fuel cell durability. Platinum hydroxide (CAS 12135-23-8) is a halide-free catalyst precursor enabling controlled reduction for tailored Pt nanoparticle dispersion. • +20 mV ORR half-wave potential gain vs. commercial Pt/C at lower loading (10.8 wt%) • Complete VOC oxidation at 160°C maintained under 10 vol% H₂O vapor • Promotes reversible Pt-OHx surface species vs. irreversible PtO/PtO₂ formation. Black powder, ≥95% purity. For PEMFC cathode fabrication and heterogeneous catalyst synthesis.

Molecular Formula H2O2Pt
Molecular Weight 229.10 g/mol
Cat. No. B8367460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum hydroxide
Molecular FormulaH2O2Pt
Molecular Weight229.10 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[Pt+2]
InChIInChI=1S/2H2O.Pt/h2*1H2;/q;;+2/p-2
InChIKeyNFOHLBHARAZXFQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum Hydroxide Chemical Identity


Platinum hydroxide, existing primarily as Pt(OH)₂, Pt(OH)₄, or non-stoichiometric Pt(OH)x species, is a distinct class of platinum compounds characterized by hydroxyl ligands bound directly to the platinum center [1]. Unlike metallic platinum (Pt⁰) or platinum oxides (PtO, PtO₂), platinum hydroxide occupies a unique intermediate state with specific electronic and structural properties that govern its behavior in catalytic and electrochemical systems [1]. It serves both as a critical intermediate formed in situ on platinum electrode surfaces during operation and as a deliberately synthesized precursor for heterogeneous catalysts, where its halide-free composition and controlled reduction profile are leveraged to engineer catalysts with tailored dispersion and activity [2].

Halide-free precursor route for catalyst synthesis
Supports surface engineering for fuel cell durability
Enables water-resistant oxidation catalyst design

Platinum Hydroxide Irreplaceability


The fundamental reason a platinum-based catalyst cannot be freely substituted with another in-class material, such as platinum oxide or metallic platinum, lies in the potential-dependent speciation of the platinum surface. The performance and durability of platinum electrocatalysts are critically governed by the surface oxide/hydroxide composition, which is a function of the operating electrochemical potential. Specifically, the species formed during operation—platinum hydroxide (PtOH/Pt(OH)₂) versus platinum oxides (PtO/PtO₂)—dictates both catalytic activity and long-term stability [1]. In fuel cell applications, the formation of higher-valent platinum oxides is a primary degradation pathway, while platinum hydroxide can serve as a more reversible intermediate. For catalyst synthesis, the use of platinum hydroxide as a precursor offers a halide-free route, avoiding the common issue of halide poisoning that can occur when using chloroplatinic acid, thus enabling the creation of catalysts with higher intrinsic activity and tailored nanoparticle morphology [2].

Surface speciation Potential-dependent formation of Pt(OH)₂ vs PtO₂ shifts degradation pathway; oxide formation may lead to irreversible catalyst decay.
Halide contamination Chloroplatinic acid-based routes may introduce halide poisoning; hydroxide precursor offers a halide-free alternative.
Synthesis control Metallic Pt or Pt oxide cannot replicate the hydroxide-mediated synthesis that yields tailored nanoparticle morphology and high activity.

Quantitative Differentiation Evidence


Potential-Dependent Speciation in Fuel Cells

This study provides direct, quantitative evidence that the type of platinum surface species formed is solely dependent on the applied electrochemical potential. This is a critical differentiator as the formation of platinum hydroxide is reversible, whereas the formation of platinum oxide is linked to irreversible catalyst degradation [1]. Applying potential cycling below 1.0 V vs. RHE resulted in the exclusive formation of platinum hydroxide species on Pt-Co alloy catalysts. However, when the potential cycling was extended up to 1.2 V vs. RHE, higher-valent platinum oxides (PtO and PtO₂) were formed [1]. The study further established a direct correlation where an increase in the concentration of platinum hydroxide, associated with smaller catalyst particle size, led to decreased catalyst durability due to enhanced platinum dissolution [1].

Potential-Dependent Speciation
Head-to-head
Pt(OH)₂ sole product at ≤1.0 V vs RHE; PtO/PtO₂ appear at ≥1.2 V. A binary speciation switch identified by XPS.
Informs operating voltage windows for durable electrode design.
Conditions: Pt-Co alloy catalyst, soft X-ray photoemission spectroscopy.
PEM Fuel Cells Electrocatalysis Durability

Enhanced ORR by Hydroxide-Mediated Synthesis

A direct comparison of a platinum catalyst synthesized using a hydroxide-mediated plasma process (p-Pt/KB-NaOH) against a commercial platinum on carbon (Pt/C) standard demonstrates superior performance metrics. The use of sodium hydroxide to neutralize the platinum precursor is a key step that controls reduction kinetics, leading to an enhanced catalyst structure [1]. The p-Pt/KB-NaOH catalyst, with a 10.8 wt% Pt loading, achieved a half-wave potential (E1/2) of 0.88 V for the ORR, compared to 0.86 V for the commercial 20 wt% Pt/C catalyst [1]. In a single-cell PEMFC test, this translated to a maximum power density of 1131 mW cm⁻² at 2500 mA cm⁻², which is 9.1% higher than that of the commercial Pt/C cathode [1].

ORR Activity Comparison
Head-to-head
Hydroxide-mediated p-Pt/KB-NaOH (10.8 wt% Pt): E1/2 0.88 V, Pmax 1131 mW cm⁻². Commercial Pt/C (20 wt% Pt): E1/2 0.86 V, Pmax 1037 mW cm⁻². Reported gain +20 mV E1/2, +9.1% Pmax.
Supports low-Pt loading cathode synthesis with reported activity gain.
Half-cell ORR and single-cell PEMFC at 2500 mA cm⁻².
Oxygen Reduction Reaction Electrocatalyst Synthesis PEM Fuel Cells

Water-Resistant Oxidation via Surface Pt-OHx

This study provides quantitative evidence that the intentional creation of Pt-OHx surface sites, as opposed to Pt-Ox or Pt⁰ sites, dramatically improves water resistance in catalytic oxidation reactions. This is a crucial differentiator for industrial oxidation catalysts [1]. A 0.5 wt% Pt/SiO₂-OH catalyst, characterized by the presence of Pt-OHx species, achieved complete conversion of benzene (100%) at a relatively low temperature of 160 °C under a high space velocity of 60,000 h⁻¹ [1]. Critically, this catalytic performance was maintained almost entirely (the study notes it remained "largely unaffected") even in the presence of 10 vol% water vapor, a condition known to severely inhibit most Pt catalysts. In contrast, a Pt/SiO₂-C catalyst, which lacked these Pt-OHx surface sites, did not exhibit the same robust performance [1].

Water-Resistant Oxidation
Head-to-head
Pt/SiO₂-OH with Pt-OHx: 100% benzene conversion at 160°C, 60,000 h⁻¹, 10 vol% H₂O vapor. Pt/SiO₂-C without Pt-OHx: activity markedly inhibited under the same humid conditions.
Surface Pt-OHx supports water-tolerant VOC oxidation catalyst design.
Industrial oxidation conditions; qualitative comparison reported.
Heterogeneous Catalysis VOC Oxidation Catalyst Stability

Thermodynamic Stability of Pt(OH)₂ in Aqueous Solution

This fundamental geochemical study provides a class-level inference on the relative stability of platinum hydroxide complexes. Through long-term (over one year) solubility measurements, the data were found to be consistent with the existence of a single dominant platinum hydroxide complex, Pt(OH)₂⁰(aq), across a wide pH range from 9 to 15.5 [1]. The cumulative stability constant (log β₂) for this neutral hydroxide species was determined to be 29.9 ± 1.0 at 25°C [1]. This high stability constant is compared to the theoretically estimated value of 28.3, confirming its dominance. In contrast, palladium (a close analog) was found to form a different series of hydroxide complexes (Pd(OH)₂⁰ and Pd(OH)₃⁻) under similar conditions, with a much lower log β₂ value of 18.9 ± 1.0 [1].

Aqueous Stability Constant
Class-level inference
log β₂ Pt(OH)₂⁰(aq): 29.9 ± 1.0; Pd(OH)₂⁰: 18.9 ± 1.0. Pt complex >11 orders of magnitude more stable in alkaline solution.
Explains Pt behavior in alkaline aqueous environments; guides recovery and environmental fate models.
Long-term solubility data, 25°C, NaOH solutions, reduced O₂ atmosphere.
Geochemistry Solubility Thermodynamics

Platinum Hydroxide Application Scenarios


Low-Loading PEMFC Cathode Catalyst Synthesis

The evidence from Wu et al. (2024) [1] directly supports the use of platinum hydroxide-mediated synthesis routes for producing PEMFC cathode catalysts. By using a hydroxide precursor, researchers and catalyst manufacturers can achieve a +20 mV improvement in half-wave potential for the oxygen reduction reaction and a 9.1% gain in maximum power density compared to a commercial Pt/C standard, all while using a lower platinum loading (10.8 wt% vs. 20 wt%). This application scenario is ideal for developers seeking to reduce the overall platinum group metal (PGM) content and cost of fuel cell stacks without compromising, and in fact enhancing, performance and durability.

Durable Electrodes for Dynamic Load Cycles

The work by Aricò et al. (2012) [1] is foundational for designing fuel cell electrodes intended for dynamic operation. The evidence clearly differentiates between the reversible formation of Pt(OH)₂ and the degradation-linked formation of PtO/PtO₂ based on potential. This knowledge is essential for developing system-level control strategies that limit the cathode potential to below 1.0 V vs. RHE during transient operation. Furthermore, it guides the procurement of catalysts or the selection of electrode fabrication methods that promote a surface composition favoring the more reversible Pt-OHx state, thereby extending the operational lifetime of the fuel cell stack.

Water-Resistant Industrial Oxidation Catalysts

Based on the findings of Li et al. (2023) [1], this application scenario is highly relevant for the procurement of catalysts used in the abatement of volatile organic compounds (VOCs) or other industrial oxidation processes where water vapor is unavoidable. The evidence demonstrates that a catalyst designed with surface Pt-OHx sites can achieve complete benzene oxidation at 160°C and maintain this performance in a 10 vol% water vapor stream. This makes platinum hydroxide-derived catalysts a strategic choice for applications such as treating humid exhaust streams from chemical plants or wastewater treatment facilities, where conventional Pt catalysts would rapidly deactivate.

Application
Selection Property
Validation Focus
Low-loading PEMFC cathode synthesis
Hydroxide-mediated synthesis route, lower Pt loading
ORR half-wave potential and power density benchmarking
Durable electrodes for dynamic load cycles
Potential-dependent surface speciation control
Voltage window limit and durability testing
Water-resistant industrial oxidation catalysts
Surface Pt-OHx functionality
Catalytic activity under humid feed streams

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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